molecular formula C7H7ClN2O4S B195200 4-Chloro-5-sulfamoylanthranilic acid CAS No. 3086-91-7

4-Chloro-5-sulfamoylanthranilic acid

Cat. No.: B195200
CAS No.: 3086-91-7
M. Wt: 250.66 g/mol
InChI Key: QQLJBZFXGDHSRU-UHFFFAOYSA-N
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Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-chloro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLJBZFXGDHSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184875
Record name 4-Chloro-5-sulfamoylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3086-91-7
Record name 4-Chloro-5-sulfamoylanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3086-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-sulfamoylanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-sulfamoylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(aminosulphonyl)-4-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-5-SULFAMOYLANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE8131SF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Chloro-5-sulfamoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is saluamine and how is it related to furosemide?

A1: Saluamine, chemically known as 4-chloro-5-sulfamoylanthranilic acid, is a major metabolite of the loop diuretic drug furosemide. It is formed through the thermal decomposition of furosemide, primarily via a photohydrolysis reaction. [, ] Interestingly, saluamine exhibits significantly higher water solubility compared to furosemide. This difference in solubility is attributed to the cleavage of intramolecular bonds within furosemide during its transformation into saluamine, disrupting the hydrogen bond network that contributes to furosemide's low solubility. []

Q2: How does the formation of saluamine factor into the environmental fate of furosemide?

A3: Studies employing water/sediment microcosms demonstrated that saluamine can be generated through microbial biotransformation of furosemide in aquatic environments. [] Furthermore, saluamine exhibited persistent accumulation in these systems over extended periods, indicating its potential as a long-term environmental contaminant. [] This finding underscores the importance of considering transformation products like saluamine in environmental risk assessments of pharmaceuticals.

Q3: Are there any analytical methods for simultaneously detecting furosemide and saluamine?

A4: Yes, rapid and sensitive UHPLC methods have been developed to quantify furosemide and saluamine concurrently in biological matrices like human plasma and urine. [] These methods typically employ reversed-phase chromatography with a suitable mobile phase and UV detection, enabling efficient separation and quantification of both compounds within a short analysis time. []

Q4: Has saluamine been identified in environmental samples alongside furosemide?

A5: Yes, research using advanced analytical techniques like UHPLC/QToF-MS has confirmed the presence of saluamine in environmental water samples, often co-occurring with its parent compound, furosemide. [, ] This highlights the relevance of saluamine as a relevant transformation product in the environmental fate and impact assessment of furosemide.

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